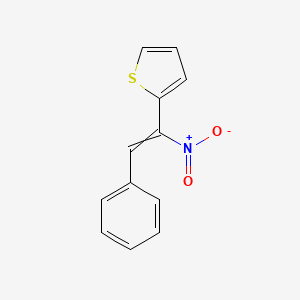
8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate is a chemical compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. This compound is structurally related to perphenazine, a well-known antipsychotic drug.
Métodos De Preparación
The synthesis of 8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate involves several steps. The starting material, 2-chlorophenothiazine, undergoes a series of reactions to introduce the propyl and nortropanol groups. The final step involves the formation of the ethanesulfonate salt. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate involves its interaction with dopamine receptors in the central nervous system. It acts as a dopamine D1/D2 receptor antagonist, which helps in reducing psychotic symptoms. The compound also affects other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar compounds to 8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate include:
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A widely used antipsychotic with a similar mechanism of action.
Fluphenazine: Known for its long-acting injectable formulations. The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Número CAS |
63907-10-8 |
|---|---|
Fórmula molecular |
C24H31ClN2O4S2 |
Peso molecular |
511.1 g/mol |
Nombre IUPAC |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol;ethanesulfonic acid |
InChI |
InChI=1S/C22H25ClN2OS.C2H6O3S/c23-15-6-9-22-20(12-15)25(19-4-1-2-5-21(19)27-22)11-3-10-24-16-7-8-17(24)14-18(26)13-16;1-2-6(3,4)5/h1-2,4-6,9,12,16-18,26H,3,7-8,10-11,13-14H2;2H2,1H3,(H,3,4,5) |
Clave InChI |
TZDSHVRGWKAGEA-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)O.C1CC2CC(CC1N2CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)

![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)







sulfanium bromide](/img/structure/B14504786.png)


